Enantioselective 5-HT2A Receptor Antagonism: S-MPEC vs. R-MPEC
US Patent 5,780,487 explicitly states that the 5-HT2 receptor antagonism of racemic 2'-[2-(1-methyl-2-piperidyl)ethyl]cinnamanilide (RS-MPEC) is provided “practically entirely” by the S‑isomer (S-MPEC, iferanserin), while the R‑isomer (R-MPEC) is “effectively an impurity” and devoid of meaningful activity [1]. This intra‑patent, direct stereochemical comparison demonstrates that the racemate contains approximately 50 % inactive mass, which dilutes potency per unit weight and introduces an enantiomer with unknown biological properties.
| Evidence Dimension | Enantiomeric contribution to 5-HT2 receptor antagonism |
|---|---|
| Target Compound Data | Racemic RS-MPEC: 5-HT2 antagonist activity present |
| Comparator Or Baseline | S-MPEC: accounts for essentially all activity; R-MPEC: no detectable 5-HT2 antagonism |
| Quantified Difference | Activity resides exclusively in the S-enantiomer; R-enantiomer inactive |
| Conditions | 5-HT2 receptor blockade assays (rat uterus and in vivo models) as described in US 5,780,487 |
Why This Matters
For receptor-binding or functional studies where consistent receptor occupancy is required, procurement of the pure S‑enantiomer (iferanserin) eliminates batch‑to‑batch variability in active‑species content and avoids confounding effects from the inactive R‑isomer.
- [1] US Patent 5,780,487. S-2'-[2-(1-methyl-2-piperidyl)ethyl]cinnamanilide. Published July 14, 1998. View Source
